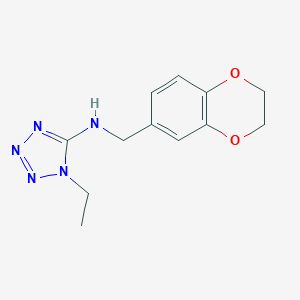
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine, also known as BDBMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBMT belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to exhibit low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine and to determine its efficacy in vivo. Another potential direction is to investigate the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to explore the potential of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine as an antimicrobial agent for the treatment of bacterial infections.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with ethyl hydrazinecarboxylate, followed by the reaction of the resulting hydrazone with sodium azide. The final step involves the reduction of the azide group with hydrogen gas in the presence of a palladium catalyst to yield N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
Molekularformel |
C12H15N5O2 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyltetrazol-5-amine |
InChI |
InChI=1S/C12H15N5O2/c1-2-17-12(14-15-16-17)13-8-9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
CWGHWTGZUKQBOS-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
CCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276559.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)